molecular formula C6H15N3O B13829677 Acetamide,2-amino-N-[2-(dimethylamino)ethyl]-

Acetamide,2-amino-N-[2-(dimethylamino)ethyl]-

Cat. No.: B13829677
M. Wt: 145.20 g/mol
InChI Key: RAPLOFPMGSYVQW-UHFFFAOYSA-N
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Description

Acetamide,2-amino-N-[2-(dimethylamino)ethyl]- is an organic compound with the molecular formula C6H15N3O. It is also known as 2-amino-N-(2-(dimethylamino)ethyl)acetamide dihydrochloride. This compound is characterized by the presence of an acetamide group, an amino group, and a dimethylaminoethyl group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide,2-amino-N-[2-(dimethylamino)ethyl]- typically involves the reaction of 2-aminoethylamine with acetic anhydride, followed by the introduction of a dimethylaminoethyl group. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine. The reaction is carried out at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

In industrial settings, the production of Acetamide,2-amino-N-[2-(dimethylamino)ethyl]- may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Acetamide,2-amino-N-[2-(dimethylamino)ethyl]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The amino and dimethylamino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenated compounds, alkylating agents.

Major Products Formed

    Oxidation: Formation of corresponding oxides or hydroxylated derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted acetamide derivatives.

Scientific Research Applications

Acetamide,2-amino-N-[2-(dimethylamino)ethyl]- is used in various scientific research fields, including:

    Chemistry: As a building block for the synthesis of more complex organic molecules.

    Biology: In the study of enzyme interactions and protein modifications.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Acetamide,2-amino-N-[2-(dimethylamino)ethyl]- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and electrostatic interactions with these targets, leading to changes in their activity or function. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-dimethylaminoethyl)-2-methylamino-ethanamide
  • N-(2-dimethylaminoethyl)-acetamide
  • 2-aminoacetamide

Uniqueness

Acetamide,2-amino-N-[2-(dimethylamino)ethyl]- is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications, differentiating it from other similar compounds.

Properties

Molecular Formula

C6H15N3O

Molecular Weight

145.20 g/mol

IUPAC Name

2-amino-N-[2-(dimethylamino)ethyl]acetamide

InChI

InChI=1S/C6H15N3O/c1-9(2)4-3-8-6(10)5-7/h3-5,7H2,1-2H3,(H,8,10)

InChI Key

RAPLOFPMGSYVQW-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCNC(=O)CN

Origin of Product

United States

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